molecular formula C18H24I3N3O8 B029793 Ioxilan CAS No. 107793-72-6

Ioxilan

Cat. No. B029793
M. Wt: 791.1 g/mol
InChI Key: UUMLTINZBQPNGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ioxilan and similar compounds involves complex chemical processes. One study developed a tandem synthesis method for structurally novel 3-chloro-4-iodoisoxazoles, indicating the versatility and chemical reactivity of compounds related to Ioxilan. This method simplifies the preparation and purification of 1-iodoalkyne, which could be relevant to the synthesis or modification of Ioxilan-like molecules (Wenwen Chen et al., 2015).

Molecular Structure Analysis

Research on the isomerism of Ioxilan and Iohexol revealed that both compounds exhibit centers of potential isomerism, such as D,L hydroxyalkyls and carbamoyl substituents. These studies highlight the complexity and the critical role of isomerism in determining the physical and chemical properties of these molecules, which in turn impacts their biological tolerance and hydrophilicity (S. J. Foster & M. Sovák, 1988).

Chemical Reactions and Properties

The preparation and evaluation of Ioxilan Carbonate Particles for computed tomography (CT) contrast enhancement of the liver demonstrated the chemical versatility of Ioxilan. This study showcased how Ioxilan derivatives could be synthesized and used as macrophage imaging agents for CT enhancement, indicating the compound's significant potential in medical imaging (Chun Xing Li et al., 1994).

Physical Properties Analysis

The systemic and renal hemodynamic effects of Ioxilan, a third-generation low osmolality nonionic contrast medium, were studied, revealing minimal effects on systemic and renal hemodynamics in canine models. This research confirms the biologically equivalent and good biological tolerance of Ioxilan compared to other contrast agents, attributing these qualities to its novel molecular design and very low osmolality (R. Katzberg et al., 1990).

Chemical Properties Analysis

The study of the biodistribution of cyclic carbonate of Ioxilan highlighted its biodegradability and suitability as a macrophage imaging agent. This research further underscores the complex interaction of Ioxilan derivatives with biological systems and their potential for use in medical diagnostics (Chun Xing Li et al., 1996).

Scientific Research Applications

1. Medical Imaging

Ioxilan is primarily used in medical imaging procedures. For instance, it has been utilized in cerebral angiography, a diagnostic test that helps visualize blood vessels in and around the brain. A case study reported a patient experiencing delirium after cerebral angiography using ioxilan, which underscores the importance of monitoring patients for any neurological changes post-procedure (Ito et al., 2002).

2. Cardiovascular Research

In cardiovascular research, ioxilan has been assessed for its effects during coronary arteriography in canines. A study found that ioxilan, with its specific sodium content, showed a lower incidence of ventricular fibrillation, a serious heart rhythm problem, compared to other contrast media (Misumi et al., 2000).

3. Vascular Health Impact

Research has also been conducted on the impact of ioxilan on vascular health. One study compared ioxilan with iodixanol and found that ioxilan was associated with less contrast-induced vascular dysfunction, improved image quality, and greater patient satisfaction (Ahmadi et al., 2012).

4. Platelet Aggregation

Another study explored the effects of nonionic contrast media like ioxilan on platelet aggregation. It was found that ioxilan, among other agents, caused a significant decrease in platelet aggregation compared to iohexol, indicating varying effects of different contrast media on platelets (Ogawa et al., 2001).

5. Proteomics and Nephrology

In the field of proteomics and nephrology, studies have investigated the urinary protein profiles after the administration of radiocontrast media like ioxilan. These studies contribute to understanding the renal effects of contrast media and potential biomarkers for kidney damage (Hampel et al., 2001).

6. Ophthalmology

In ophthalmology, research has been conducted to explore the possibility of using intraocular lenses loaded with antibiotics like moxifloxacin, assessing the controlled release of the drug, which is a potential application area for compounds like ioxilan (Filipe et al., 2019).

7. Radiology and Radiation Protection

Ioxilan has also been studied in the context of radiology and radiation protection. A study calculated the air Kerma, a unit of radiation dose, of various contrast agents including ioxilan, highlighting its relevance in developing new shielding materials in radiation applications (Tekerek, 2021).

Safety And Hazards

Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .

properties

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048717
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ioxilan

CAS RN

107793-72-6
Record name Ioxilan
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URL https://commonchemistry.cas.org/detail?cas_rn=107793-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxilan [USAN:USP:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ioxilan
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Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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